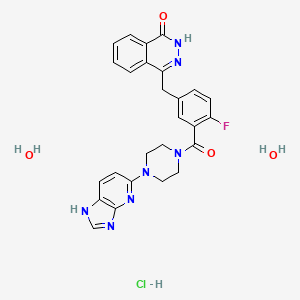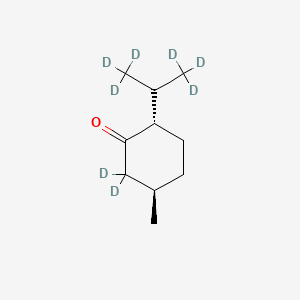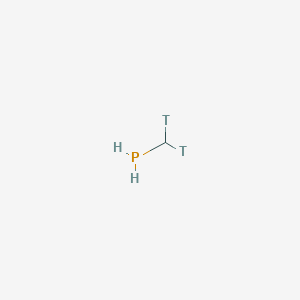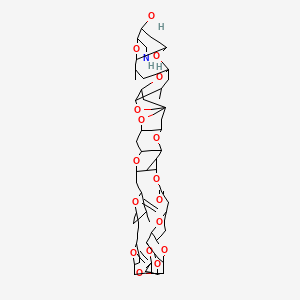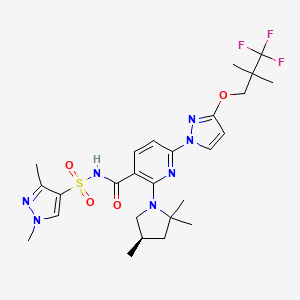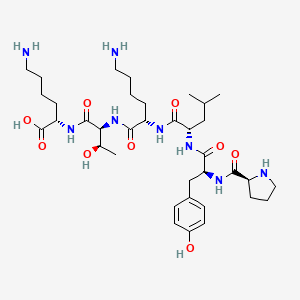
L-Prolyl-L-tyrosyl-L-leucyl-L-lysyl-L-threonyl-L-lysine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
STAT3-IN-22, negative control, is a synthetic peptide used as a control in experiments involving the signal transducer and activator of transcription 3 (STAT3) pathway. This compound is specifically designed to serve as a negative control, meaning it does not inhibit the STAT3 pathway, allowing researchers to differentiate between specific and non-specific effects in their experiments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
STAT3-IN-22, negative control, is synthesized using solid-phase peptide synthesis (SPPS). The peptide sequence is Pro-Tyr-Leu-Lys-Thr-Lys (PYLKTK). The synthesis involves the stepwise addition of protected amino acids to a resin-bound peptide chain. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. After the synthesis is complete, the peptide is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of STAT3-IN-22, negative control, follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The purification of the peptide is typically achieved through high-performance liquid chromatography (HPLC), and the final product is lyophilized to obtain a stable powder form.
Analyse Des Réactions Chimiques
Types of Reactions
STAT3-IN-22, negative control, primarily undergoes peptide bond formation during its synthesis. It does not participate in typical organic reactions such as oxidation, reduction, or substitution due to its peptide nature.
Common Reagents and Conditions
Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt)
Cleavage Reagents: Trifluoroacetic acid (TFA), triisopropylsilane (TIS)
Purification: High-performance liquid chromatography (HPLC)
Major Products
The major product of the synthesis is the STAT3-IN-22, negative control peptide itself. No significant by-products are typically formed if the synthesis and purification are carried out correctly.
Applications De Recherche Scientifique
STAT3-IN-22, negative control, is widely used in scientific research to study the STAT3 signaling pathway. Its primary applications include:
Cancer Research: Used to differentiate between specific and non-specific inhibition of the STAT3 pathway in cancer cells.
Immunology: Helps in understanding the role of STAT3 in immune cell signaling and function.
Drug Development: Serves as a control in the development of STAT3 inhibitors for therapeutic purposes.
Mécanisme D'action
As a negative control, STAT3-IN-22 does not inhibit the STAT3 pathway. Instead, it serves as a baseline to compare the effects of STAT3 inhibitors. The STAT3 pathway is involved in various cellular processes, including proliferation, survival, and immune response. By using STAT3-IN-22, researchers can ensure that observed effects are due to specific inhibition of STAT3 and not other non-specific interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
STAT3-IN-1: A potent inhibitor of the STAT3 pathway.
STAT3-IN-3: Another inhibitor with a different mechanism of action.
STAT3-IN-5: Known for its high specificity towards STAT3.
Uniqueness
STAT3-IN-22, negative control, is unique because it does not inhibit the STAT3 pathway, making it an essential tool for validating the specificity of STAT3 inhibitors. This characteristic distinguishes it from other STAT3 inhibitors, which actively block the pathway .
Propriétés
Numéro CAS |
286465-27-8 |
|---|---|
Formule moléculaire |
C36H60N8O9 |
Poids moléculaire |
748.9 g/mol |
Nom IUPAC |
(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C36H60N8O9/c1-21(2)19-28(42-34(50)29(20-23-12-14-24(46)15-13-23)43-31(47)25-11-8-18-39-25)33(49)40-26(9-4-6-16-37)32(48)44-30(22(3)45)35(51)41-27(36(52)53)10-5-7-17-38/h12-15,21-22,25-30,39,45-46H,4-11,16-20,37-38H2,1-3H3,(H,40,49)(H,41,51)(H,42,50)(H,43,47)(H,44,48)(H,52,53)/t22-,25+,26+,27+,28+,29+,30+/m1/s1 |
Clé InChI |
LDYMBOJBXKVJLH-CSJNAZMVSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2)O |
SMILES canonique |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


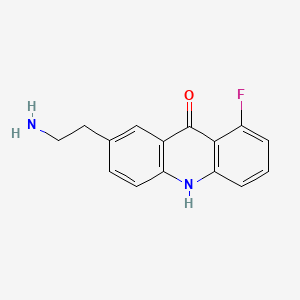
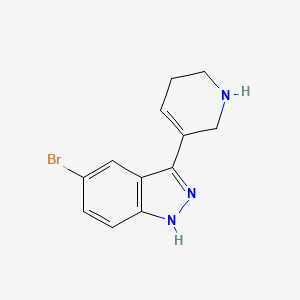
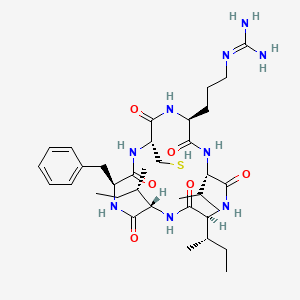
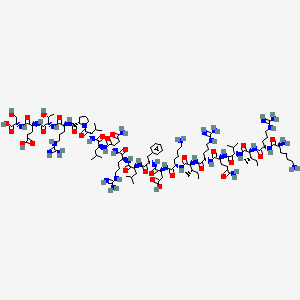
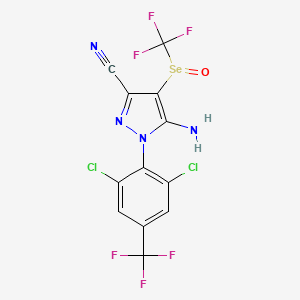
![(4S)-5-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-6-(2,5-dinitroanilino)-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]-5-oxopentanoic acid](/img/structure/B12381743.png)
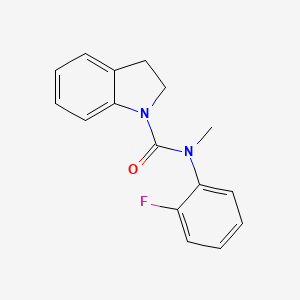
![3-[3,5-difluoro-4-[(2S)-2-(2H-tetrazol-5-ylcarbamoyl)hexyl]phenyl]benzenesulfonyl fluoride](/img/structure/B12381760.png)
